molecular formula C9H5F13O B14430202 Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- CAS No. 83957-58-8

Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-

Cat. No.: B14430202
CAS No.: 83957-58-8
M. Wt: 376.11 g/mol
InChI Key: XVHNPTGIKXLQSX-UHFFFAOYSA-N
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Description

Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- is a fluorinated aldehyde compound It is characterized by the presence of thirteen fluorine atoms attached to the carbon chain, making it a highly fluorinated derivative of nonanal

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- typically involves the fluorination of nonanal. One common method is the direct fluorination of nonanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of fluorinating agents like cobalt trifluoride in a flow reactor allows for efficient and scalable production of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-.

Chemical Reactions Analysis

Types of Reactions

Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nonanoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-

    Reduction: Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the chemical reactivity and stability of the target molecules. The compound can also participate in various chemical reactions, as described earlier, to modify the structure and function of other molecules.

Comparison with Similar Compounds

Similar Compounds

    Nonanal: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.

    Octanal, 4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-: A similar fluorinated aldehyde with one less carbon atom in the chain.

    Decanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-: A similar fluorinated aldehyde with one more carbon atom in the chain.

Uniqueness

Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- is unique due to its specific chain length and the presence of thirteen fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications.

Properties

CAS No.

83957-58-8

Molecular Formula

C9H5F13O

Molecular Weight

376.11 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanal

InChI

InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2

InChI Key

XVHNPTGIKXLQSX-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C=O

Origin of Product

United States

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